molecular formula C3H4N2OS B1338050 5-Methyl-1,3,4-thiadiazol-2-ol CAS No. 84352-65-8

5-Methyl-1,3,4-thiadiazol-2-ol

Cat. No. B1338050
CAS RN: 84352-65-8
M. Wt: 116.14 g/mol
InChI Key: FGLWYEULLSTVMA-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-thiadiazol-2-ol (MTD) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a five-member heterocyclic compound with a sulfur atom in the center and four carbon atoms surrounding the sulfur atom. It belongs to the class of compounds known as thiadiazoles and is a derivative of 1,3,4-thiadiazole. MTD has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Biological Activity

5-Methyl-1,3,4-thiadiazol-2-ol and its derivatives have been extensively studied for their synthesis, structural properties, and biological activities. Research has focused on the synthesis of thiadiazole-containing compounds, highlighting their potential as fungicides due to their ability to inhibit the growth of various fungi. For instance, a study reported the synthesis and biological activity of thiadiazole-containing triazolothiadiazoles, demonstrating their fungicide screening against multiple fungi, suggesting their potential as lead compounds for fungicide development (Fan et al., 2010).

Molecular Aggregation and Spectroscopic Studies

The molecular aggregation and spectroscopic properties of compounds containing this compound have been explored in various studies. For example, the solvent effects on molecular aggregation in derivatives of this compound were investigated, revealing that the substitution group structure significantly affects molecular aggregation interactions (Matwijczuk et al., 2016).

Structural Analysis and Antimicrobial Properties

The structural analysis and antimicrobial properties of new Schiff bases derived from 1,3,4-thiadiazole compounds have been examined, showing that some derivatives possess DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria, providing insights into the potential for chemotherapy drug development (Gür et al., 2020).

Antiproliferative and Antimicrobial Evaluation

The antiproliferative and antimicrobial evaluation of novel thiadiazole-based molecules against COVID-19 main protease through a structure-guided virtual screening approach indicated promising antiviral activity, showcasing the potential of thiadiazole derivatives in the development of antiviral agents (Rashdan et al., 2021).

Inhibition of Copper Corrosion

The efficacy of thiadiazole derivatives as copper corrosion inhibitors in chloride solutions was investigated, demonstrating their potential in protecting copper from corrosion, an important aspect for industrial applications (Blajiev et al., 2004).

Safety and Hazards

5-Methyl-1,3,4-thiadiazol-2-ol is classified as Acute Tox. 4 Oral according to GHS07 classification . It is considered a hazard and safety precautions should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3,4-thiadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to certain proteins, altering their conformation and function, which may impact various metabolic pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, this compound can activate the MAPK signaling pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular processes such as proliferation and differentiation, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to the inhibition or activation of gene expression, depending on the context . Additionally, this compound can inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can affect the synthesis and degradation of key biomolecules, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, influencing its overall efficacy.

properties

IUPAC Name

5-methyl-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLWYEULLSTVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510617
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84352-65-8
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazol-2-ol
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